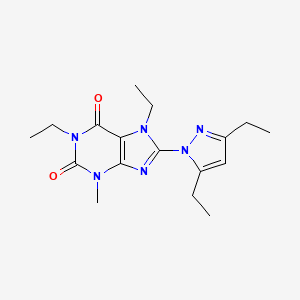
8-(3,5-Diethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Diethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, commonly known as Dipyridamole, is a medication that is used to prevent blood clots. It was first synthesized in 1959 and was approved for medical use in 1961. Since then, it has been extensively studied for its various applications in scientific research.
Mécanisme D'action
Dipyridamole works by inhibiting the uptake of adenosine by platelets, which leads to an increase in the concentration of adenosine in the blood. Adenosine has several physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase, which leads to an increase in the concentration of cyclic AMP, a molecule that plays an important role in many cellular processes.
Biochemical and Physiological Effects:
Dipyridamole has been shown to have several biochemical and physiological effects. It has been shown to reduce platelet aggregation, which leads to a decrease in the risk of blood clots. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, Dipyridamole has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dipyridamole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature available on its properties and applications. However, there are also some limitations to its use. For example, its effects can be variable depending on the experimental conditions, and its use may not be appropriate for all types of experiments.
Orientations Futures
There are several future directions for research on Dipyridamole. One area of research is the development of new formulations of Dipyridamole that can improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the mechanisms of action of Dipyridamole, which may lead to the development of new drugs with similar properties.
Méthodes De Synthèse
Dipyridamole can be synthesized through a multi-step process that involves the reaction of 3,5-diethylpyrazole with ethyl acetoacetate, followed by the reaction with urea and acetic anhydride. This process yields Dipyridamole in high purity and yield.
Applications De Recherche Scientifique
Dipyridamole has been extensively studied for its applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and coronary artery disease.
Propriétés
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,7-diethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-11-10-12(7-2)23(19-11)16-18-14-13(21(16)8-3)15(24)22(9-4)17(25)20(14)5/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFMZCXXAMBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazol-1-yl)-1,7-diethyl-3-methylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

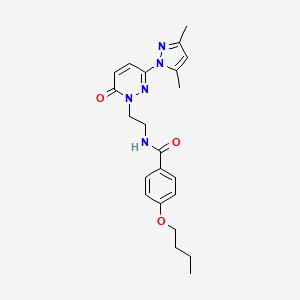

![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)
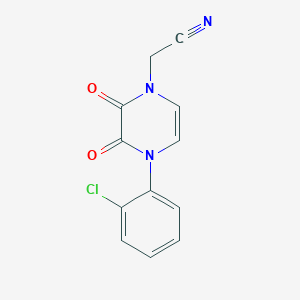
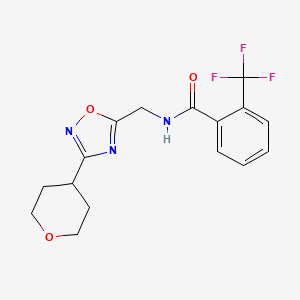
![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)
![5-chloro-2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2411825.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)
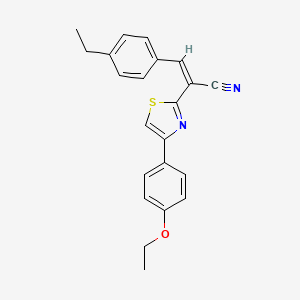
![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
methanone](/img/structure/B2411835.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)